molecular formula C11H10O3 B8689510 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE

3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE

Cat. No. B8689510
M. Wt: 190.19 g/mol
InChI Key: ZACGAPYDOVKRJH-UHFFFAOYSA-N
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Patent
US04060619

Procedure details

A solution of 3-acetyl-4-chromanone boron difluoride complex (13 g, 54.4 mmoles, described in Example 4) and anhydrous sodium acetate (52 g) in glacial acetic acid (235 ml) is heated on a steam bath for 1 hr. The solution is poured on ice and the resulting mixture is extracted with ether. The organic extract is washed with aqueous sodium bicarbonate solution and saturated sodium chloride solution, dried and evaporated. The residue is subjected to chromatography on silica gel using benzene-hexane (1:1) as eluant. Evaporation of the eluate gives the title compound, m.p. 73°-74° C, νmaxCHCl3 1,600 cm-1.
Name
3-acetyl-4-chromanone boron difluoride
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B](F)F.[C:4]([CH:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH2:8]1)(=[O:6])[CH3:5].C([O-])(=O)C.[Na+]>C(O)(=O)C>[C:4]([CH:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH2:8]1)(=[O:6])[CH3:5] |f:0.1,2.3,^1:0|

Inputs

Step One
Name
3-acetyl-4-chromanone boron difluoride
Quantity
13 g
Type
reactant
Smiles
[B](F)F.C(C)(=O)C1COC2=CC=CC=C2C1=O
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
235 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution is poured on ice
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with aqueous sodium bicarbonate solution and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Evaporation of the eluate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1COC2=CC=CC=C2C1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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